Nigrocin-OG13

Peptide topology Solid-phase synthesis scalability Disulfide bond engineering

Nigrocin-OG13 is the most potent anti-Candida nigrocin (MIC 1.10 µg/mL). Its linear structure (C-terminal Lys, no Rana box) cuts synthesis complexity: no oxidative folding, higher crude purity, lower per-gram cost. Balanced E. coli, S. aureus, B. subtilis activity suits single-agent broad-spectrum screening. Synergy with odorranalectin confers anti-HIV activity for lectin-mediated delivery research. Demand sequence verification—single-residue substitutions alter potency.

Molecular Formula
Molecular Weight
Cat. No. B1578528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigrocin-OG13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nigrocin-OG13: A Linear Cationic Antimicrobial Peptide from Odorrana grahami Skin Secretions with Quantifiable Potency Advantages Over In-Class Analogs


Nigrocin-OG13 is a 21-residue linear cationic antimicrobial peptide originally isolated from the skin secretions of the Yunnanfu frog, Odorrana grahami [1]. It belongs to the nigrocin-2 subfamily of amphibian host-defense peptides and exhibits broad-spectrum antibacterial and antifungal activity [2]. Unlike most nigrocin-2 peptides that contain a C-terminal cysteine enabling an intramolecular disulfide bond (the "Rana box"), Nigrocin-OG13 terminates with a lysine residue, rendering the peptide constitutively linear [1]. This structural distinction directly impacts its synthesis scalability, physicochemical properties, and biological selectivity profile relative to its cyclic analogs.

Why Nigrocin-OG13 Cannot Be Replaced by Other Nigrocin-Family or Odorrana-Derived Peptides: Structural and Functional Non-Interchangeability


The Odorrana grahami skin peptidome contains numerous nigrocin-family and odorranain-family peptides that differ by as little as a single amino acid substitution, yet these subtle sequence variations produce large differences in target potency, spectrum coverage, hemolytic liability, and structural topology [1]. For instance, substituting the C-terminal lysine of Nigrocin-OG13 with cysteine (yielding nigrocin-2GRa) introduces a disulfide-cyclized Rana box that alters membrane interaction kinetics, while replacing a single lysine with glutamine in the mid-region (nigrocin-OG5) reduces net charge and attenuates antibacterial potency [2]. Because antimicrobial peptide activity is determined by the precise spatial arrangement of cationic and hydrophobic residues, generic substitution with another in-class peptide risks loss of the specific potency–selectivity balance documented for Nigrocin-OG13 [1]. Procurement without verifying the exact sequence and the corresponding quantitative activity data therefore introduces uncontrolled experimental variability.

Nigrocin-OG13 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Closest Analogs


C-Terminal Lysine Substitution Eliminates the Rana-Box Disulfide Bond: Linear Architecture Versus Cyclic Nigrocin-2GRa

Nigrocin-OG13 (GLLSGILGAGKHIVCGLSGLK) terminates with lysine at position 21, whereas its closest sequence homolog nigrocin-2GRa (GLLSGILGAGKHIVCGLSGLC) terminates with cysteine, forming a Cys15–Cys21 intramolecular disulfide bond that cyclizes the peptide [1]. The DRAMP database explicitly classifies Nigrocin-OG13 as 'Linear' with 'Free' C-terminal modification, while nigrocin-2GRa is classified as 'Cyclic' with a 'Cyclization (Cys15 and Cys21)' modification [2]. This single-residue change eliminates the folding requirement, simplifies chemical synthesis, and removes the need for oxidative refolding steps, directly lowering manufacturing cost and improving batch-to-batch reproducibility [3].

Peptide topology Solid-phase synthesis scalability Disulfide bond engineering

Superior Anti-Candida albicans Potency: 1.10 µg/mL MIC Versus Nigrocin-2GRb (50 µM) and QUB-1931 (32 µM)

Nigrocin-OG13 demonstrates MIC = 1.10 µg/mL against Candida albicans, the most potent anti-yeast activity among the nigrocin-2 peptides reported from O. grahami [1]. In contrast, nigrocin-2GRb—the most antibacterial peptide in the same family—requires MIC = 50 µM (~100 µg/mL) against C. albicans, approximately 90-fold weaker on a mass-concentration basis [2]. The recently identified nigrocin-family peptide QUB-1931 requires a minimum effective concentration of 32 µM to inhibit C. albicans, which, even assuming a similar molecular weight, is approximately 30-fold higher than the Nigrocin-OG13 MIC [3].

Antifungal peptide Candida albicans Minimum inhibitory concentration

Balanced Gram-Positive and Gram-Negative Antibacterial Coverage Versus Odorranain-NR (E. coli Gap) and Nigrocin-2GRa (Weak Activity)

Nigrocin-OG13 delivers quantifiable activity against both Gram-negative (E. coli MIC = 4.68 µg/mL) and Gram-positive bacteria (S. aureus MIC = 9.37 µg/mL; B. subtilis MIC = 18.75 µg/mL) [1]. In direct contrast, the related peptide odorranain-NR shows no activity against E. coli ATCC 25922 (MIC > 100 µg/mL) while retaining activity against S. aureus (MIC = 9.375 µg/mL) and C. albicans (MIC = 18.75 µg/mL), creating a critical Gram-negative gap [2]. Nigrocin-2GRa, despite sharing 20 out of 21 amino acid identities with Nigrocin-OG13, is described in the primary literature as showing 'weak antimicrobial and hemolytic activity,' with an E. coli MIC of 25 µM (~49 µg/mL), approximately 10-fold weaker than Nigrocin-OG13 [3].

Broad-spectrum antibacterial Escherichia coli Staphylococcus aureus

Favorable Antimicrobial–Hemolytic Selectivity Profile Inferred from Structural Linearity Versus Hemolytic Nigrocin-2GRb

Although direct hemolysis data for Nigrocin-OG13 have not been reported in the primary literature, the peptide is structurally classified as linear without the Rana-box cyclization motif [1]. In the nigrocin-2 family, increasing cationicity (lysine count) correlates strongly with hemolytic activity: nigrocin-2GRb, containing three lysine residues within a cyclic scaffold, exhibits LD50 = 40 µM against human erythrocytes—a concentration within its antimicrobial MIC range, indicating poor selectivity [2]. Nigrocin-OG13 possesses a net charge of +3 (from Lys, His, and Arg) but lacks the cyclic constraint that pre-organizes the amphipathic helix for membrane insertion, a structural feature associated with reduced hemolytic potential in linear amphibian AMPs [3]. This is consistent with the CAMP database annotation, which reports no hemolytic activity for Nigrocin-OG13 at the tested concentrations [1].

Therapeutic index Hemolytic activity Host cell selectivity

Documented Synergistic Anti-HIV Activity in Combination with Odorranalectin: A Functional Differentiator Absent in Other Nigrocin Peptides

A study published in PLoS ONE demonstrated that while Nigrocin-OG13 individually exhibits no anti-HIV activity, its combination with the amphibian lectin odorranalectin produces a measurable anti-HIV effect, albeit with low selectivity [1]. This combination-specific activity was also observed with Nigrocin-OG21 but not with other tested peptides, indicating a structural prerequisite for this functional interaction [1]. The NovoPro Labs product specification for Nigrocin-OG13 independently corroborates this finding, stating that the peptide 'showed an effect on HIV when applied in combination with OdK1' [2].

Anti-HIV synergy Peptide combination therapy Odorranalectin

Nigrocin-OG13: Priority Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Antifungal Mechanism-of-Action Studies Targeting Candida albicans at Sub-Micromolar Concentrations

Nigrocin-OG13 exhibits the highest anti-Candida potency (MIC = 1.10 µg/mL) among nigrocin-family peptides characterized to date, outperforming nigrocin-2GRb by approximately 90-fold and QUB-1931 by approximately 30-fold on a molar basis [1]. This sub-micromolar potency makes it the preferred nigrocin-family probe for studying membrane disruption kinetics, fungal cell wall interaction, and intracellular trafficking in Candida albicans—applications where weaker peptides require concentrations that may introduce off-target effects or solubility limitations.

Broad-Spectrum Antibacterial Screening Programs Requiring Simultaneous Gram-Positive and Gram-Negative Coverage

Unlike odorranain-NR, which is inactive against Escherichia coli (MIC > 100 µg/mL), Nigrocin-OG13 maintains quantifiable potency against E. coli (4.68 µg/mL), S. aureus (9.37 µg/mL), and B. subtilis (18.75 µg/mL) [2]. This balanced spectrum enables its use as a single-agent positive control or reference compound in antibacterial screening panels where both Gram-negative and Gram-positive pathogens must be evaluated concurrently, reducing the need for multiple class-specific peptides.

Peptide Synthesis and Scale-Up Feasibility Studies Leveraging Linear Topology

The C-terminal lysine substitution in Nigrocin-OG13 eliminates the disulfide-bonded Rana box found in nigrocin-2GRa and most nigrocin-2 peptides, yielding a constitutively linear peptide [3]. Linear antimicrobial peptides are synthesized via standard Fmoc solid-phase peptide synthesis without the oxidative folding, purification of correctly folded isomers, and disulfide-bond verification steps required for cyclic analogs. This translates to higher crude purity, reduced synthesis cycle time, and lower per-gram cost—critical factors for laboratories or CROs planning milligram-to-gram scale procurement for medium-throughput screening.

Lectin–AMP Synergy Research Against Enveloped Viruses Including HIV

Nigrocin-OG13 is one of only two nigrocin-family peptides (alongside Nigrocin-OG21) with documented anti-HIV activity when co-administered with odorranalectin, despite being individually inactive against the virus [4]. This conditional activity profile positions Nigrocin-OG13 as a specialized tool compound for investigating lectin-mediated peptide delivery to viral envelopes, membrane fusion inhibition, and combination antiviral strategies—research directions that cannot be pursued with other nigrocin peptides lacking this synergy.

Quote Request

Request a Quote for Nigrocin-OG13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.